2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)-
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Overview
Description
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- is a complex organic compound that belongs to the class of pyridinediones This compound is characterized by its unique structure, which includes a pyridinedione core substituted with diethyl and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinedione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinedione ring.
Introduction of Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using diethyl halides in the presence of a strong base.
Attachment of the Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinediones with various functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-piperidinyl)ethyl)-
- 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-pyrrolidinyl)ethyl)-
Uniqueness
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(2-(4-morpholinyl)ethyl)- is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
Properties
CAS No. |
74619-89-9 |
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Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3,3-diethyl-1-(2-morpholin-4-ylethyl)pyridine-2,4-dione |
InChI |
InChI=1S/C15H24N2O3/c1-3-15(4-2)13(18)5-6-17(14(15)19)8-7-16-9-11-20-12-10-16/h5-6H,3-4,7-12H2,1-2H3 |
InChI Key |
RUMVLVRGZSNKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C=CN(C1=O)CCN2CCOCC2)CC |
Origin of Product |
United States |
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